

# Physical state and appearance of Dihydro-6-imino-1,3-dimethyluracil

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## Compound of Interest

Compound Name: *Dihydro-6-imino-1,3-dimethyluracil*

Cat. No.: B094056

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## Technical Guide: Dihydro-6-imino-1,3-dimethyluracil

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Dihydro-6-imino-1,3-dimethyluracil** is a heterocyclic compound belonging to the pyrimidine family. It is a derivative of uracil, a key component of ribonucleic acid (RNA). This molecule is of significant interest in medicinal and organic chemistry due to its structural similarity to nucleobases, making it a valuable precursor in the synthesis of various biologically active compounds. It exists in tautomeric equilibrium with its more stable amino form, 6-Amino-1,3-dimethyluracil. This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and potential applications.

### Chemical Identity and Tautomerism

**Dihydro-6-imino-1,3-dimethyluracil** (CAS RN: 17743-04-3) is the imino tautomer of the more commonly known 6-Amino-1,3-dimethyluracil (CAS RN: 6642-31-5). The amino form is generally considered to be the more stable and is the form under which most experimental data is reported. The tautomeric relationship is a crucial aspect of its chemistry, influencing its reactivity and physical properties.

The chemical structure of **Dihydro-6-imino-1,3-dimethyluracil** is characterized by a partially saturated pyrimidine ring with an imino group at the 6th position and two methyl groups at the 1st and 3rd positions.[\[1\]](#)

## Physical and Chemical Properties

The majority of available data pertains to the more stable tautomer, 6-Amino-1,3-dimethyluracil.

Appearance: This compound is typically found as a solid powder.[\[2\]](#)[\[3\]](#) Color can range from off-white or yellowish to light orange, yellow, or green crystals.[\[4\]](#)

## Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **Dihydro-6-imino-1,3-dimethyluracil** and its amino tautomer.

Identifier	Value	Reference
IUPAC Name	Dihydro-6-imino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione	
CAS Number	17743-04-3	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	155.15 g/mol	<a href="#">[1]</a>
Typical Purity	95%	<a href="#">[1]</a>

Table 1: Identifiers for **Dihydro-6-imino-1,3-dimethyluracil**

Property	Value	Reference
Physical State	Solid, Powder	[2][3]
Appearance	Off-white to light yellow powder	[4]
Melting Point	295 °C (decomposes)	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[5]
Chromatographic Purity	≥99.0%	[4]
Loss on Drying	≤1.0%	[4]

Table 2: Physical and Chemical Properties of 6-Amino-1,3-dimethyluracil

## Experimental Protocols

### Synthesis of Dihydro-6-imino-1,3-dimethyluracil

Method: Intramolecular Cyclization of 1,3-Dimethylcyanoacetylurea

This method yields the imino tautomer directly.

- **Preparation of Reaction Mixture:** To a suitable reaction vessel, add 1,3-dimethylcyanoacetylurea.
- **Solvent Addition:** Add 150 mL of water to the reaction solution.
- **Acidification:** Add acid with water, maintaining the temperature at 40°C.
- **Solvent Removal:** Apply a vacuum (greater than 0.095MPa) to remove acetic acid until no more fraction is produced.
- **Volume Adjustment:** After steaming the acetic acid, add water to bring the total volume to 7000mL.

- Cyclization: Heat the solution to 85°C. Add liquid caustic soda until the pH reaches 9.5. Increase the temperature to 92°C and maintain for 30 minutes to facilitate the cyclization of 1,3-dimethylcyanoacetylurea to form **Dihydro-6-imino-1,3-dimethyluracil**.

## Synthesis of 6-Amino-1,3-dimethyluracil

Method: Condensation and Cyclization

This method produces the amino tautomer.

- Condensation: React cyanoacetic acid and 1,3-dimethylurea in the presence of a condensing agent and acetic anhydride. The reaction should be carried out under nearly anhydrous conditions.
- Distillation: After the reaction is complete, perform vacuum distillation to obtain 1,3-dimethylcyanoacetylurea.
- Cyclization: The obtained 1,3-dimethylcyanoacetylurea is then subjected to a cyclization reaction under alkaline conditions to yield 6-Amino-1,3-dimethyluracil.[6]

## Spectroscopic Data

Spectroscopic data is crucial for the characterization of **Dihydro-6-imino-1,3-dimethyluracil** and its tautomer.

Spectroscopic Technique	Data Highlights	Reference
<sup>1</sup> H NMR	Spectra available for 6-Amino-1,3-dimethyluracil.	<a href="#">[2]</a> <a href="#">[7]</a>
<sup>13</sup> C NMR	Spectra available for 6-Amino-1,3-dimethyluracil.	
IR Spectroscopy	FTIR spectra for 6-Amino-1,3-dimethyluracil have been recorded and analyzed.	<a href="#">[8]</a>
Mass Spectrometry	GC-MS data and mass spectral trees are available for 6-Amino-1,3-dimethyluracil.	<a href="#">[2]</a> <a href="#">[9]</a>

Table 3: Spectroscopic Data for 6-Amino-1,3-dimethyluracil

## Applications and Biological Relevance

**Dihydro-6-imino-1,3-dimethyluracil** and its amino tautomer are versatile intermediates in organic synthesis.[\[1\]](#) They serve as key building blocks for a variety of more complex heterocyclic systems.[\[10\]](#)

- **Pharmaceutical Development:** These compounds are used in the synthesis of various pharmaceutical agents, including potential antiviral and anticancer drugs.
- **Agrochemicals:** There is interest in their application in the development of herbicides and plant growth regulators.
- **Biochemical Research:** They are utilized in studies concerning nucleic acid metabolism.

While specific signaling pathways have not been extensively elucidated for **Dihydro-6-imino-1,3-dimethyluracil**, its structural similarity to nucleobases suggests potential interactions with enzymes involved in nucleic acid synthesis and metabolism.

## Visualizations

## Synthesis Workflow

The following diagram illustrates the synthesis pathway for **Dihydro-6-imino-1,3-dimethyluracil**.

Caption: Synthesis of **Dihydro-6-imino-1,3-dimethyluracil**.

## Tautomeric Equilibrium

The diagram below depicts the tautomeric relationship between the imino and amino forms.

Caption: Tautomeric equilibrium of the title compound.

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